![molecular formula C15H14N2O2 B14799726 4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)
4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine is an organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol This compound is characterized by the presence of a benzylidene group and a nitrophenyl group, both of which are substituted with methyl groups
Méthodes De Préparation
The synthesis of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine typically involves the condensation reaction between 4-methylbenzaldehyde and 4-methyl-3-nitroaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and benzylidene derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzylidene group can interact with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine can be compared with similar compounds such as:
(4-methylbenzylidene)(4-nitrophenyl)amine: Lacks the additional methyl group on the nitrophenyl ring.
(4-methylbenzylidene)(3-nitrophenyl)amine: Has a different substitution pattern on the nitrophenyl ring.
(4-methylbenzylidene)(4-methylphenyl)amine: Lacks the nitro group, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-(4-methyl-3-nitrophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-3-6-13(7-4-11)10-16-14-8-5-12(2)15(9-14)17(18)19/h3-10H,1-2H3 |
Clé InChI |
WRSKGENFDRJWTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
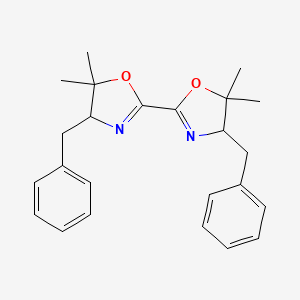
![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)
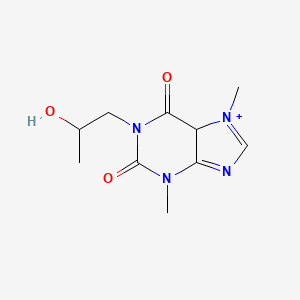
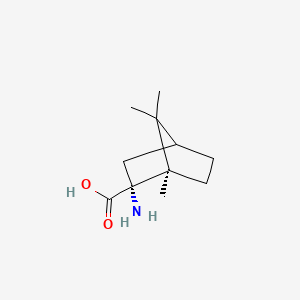
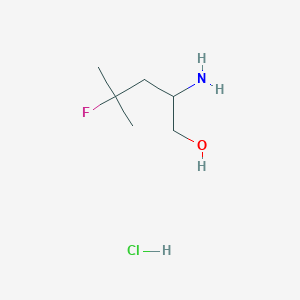
![methyl (2S)-2-[(thietan-3-yl)amino]propanoate](/img/structure/B14799681.png)
![1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine](/img/structure/B14799682.png)

![N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14799699.png)
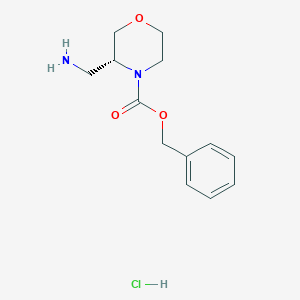
![3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)
